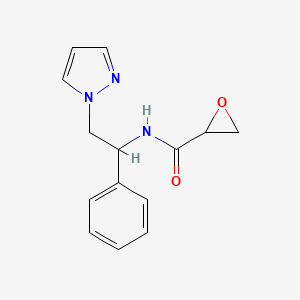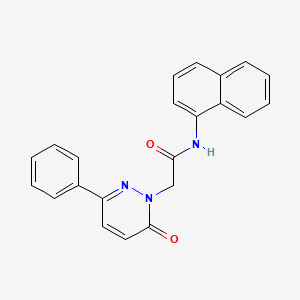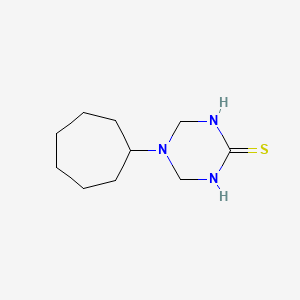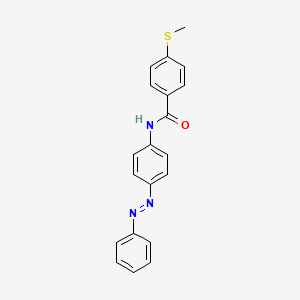
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience research. PEPA belongs to the class of positive allosteric modulators (PAMs) of AMPA receptors, which are important for synaptic plasticity and memory formation.
Wirkmechanismus
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide acts as a PAM of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. PAMs enhance the activity of AMPA receptors by binding to a site on the receptor that is separate from the glutamate binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to enhanced synaptic transmission and LTP.
Biochemical and Physiological Effects:
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has been shown to enhance synaptic transmission and LTP in the hippocampus, a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the precise biochemical and physiological effects of N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has several advantages as a research tool. It is highly selective for AMPA receptors and does not affect other ionotropic glutamate receptors. It also has a long half-life and can be administered orally, making it suitable for in vivo experiments. However, N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short duration of action, which can limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide research. One area of interest is the development of more potent and selective PAMs of AMPA receptors. Another area of research is the investigation of the potential therapeutic applications of N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide in neurological disorders. Additionally, the mechanisms underlying the biochemical and physiological effects of N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide are still being elucidated, and further research is needed to fully understand its mode of action. Overall, the study of N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has the potential to provide valuable insights into the mechanisms of synaptic plasticity and memory formation, as well as the development of novel therapeutics for neurological disorders.
Synthesemethoden
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide can be synthesized by reacting 1-phenyl-2-pyrazoline with epichlorohydrin, followed by the reaction with N,N-dimethylformamide dimethyl acetal and oxalic acid. The final product is obtained by hydrolysis of the intermediate with sodium hydroxide. The purity of N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, by selectively increasing the activity of AMPA receptors. N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-10-19-13)16-12(9-17-8-4-7-15-17)11-5-2-1-3-6-11/h1-8,12-13H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWTODKOUPFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(CN2C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)



![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)





![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)